molecular formula C16H14F3NO3 B1315525 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate CAS No. 32508-98-8

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

Cat. No.: B1315525
CAS No.: 32508-98-8
M. Wt: 325.28 g/mol
InChI Key: QTAIVYIVAODSBA-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is a chemical compound known for its unique structure and properties. It is often used in pharmaceutical research and development due to its potential therapeutic applications. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoate moiety through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate typically involves the reaction of 2-hydroxyethyl benzoate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and hydroxyethyl groups facilitate binding to enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 2-((3-chlorophenyl)amino)benzoate
  • 2-Hydroxyethyl 2-((3-methylphenyl)amino)benzoate
  • 2-Hydroxyethyl 2-((3-nitrophenyl)amino)benzoate

Uniqueness

Compared to similar compounds, 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxyethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(22)23-9-8-21/h1-7,10,20-21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAIVYIVAODSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32508-98-8
Record name 32508-98-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-Hydroxyethyl flufenamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HEE3F64EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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